molecular formula C12H15NO4 B6165476 rac-(1R,3S)-3-(3-methylfuran-2-amido)cyclopentane-1-carboxylic acid, cis CAS No. 1822230-27-2

rac-(1R,3S)-3-(3-methylfuran-2-amido)cyclopentane-1-carboxylic acid, cis

Numéro de catalogue: B6165476
Numéro CAS: 1822230-27-2
Poids moléculaire: 237.3
Clé InChI:
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
En stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

Rac-(1R,3S)-3-(3-methylfuran-2-amido)cyclopentane-1-carboxylic acid, cis (RMCPC) is a cyclic amino acid derivative that has been studied for its potential therapeutic applications in a variety of areas. RMCPC has been demonstrated to possess a broad range of biological activities, including anti-inflammatory, antioxidant, antifungal, and antimicrobial effects. In addition, RMCPC has been shown to have potential therapeutic applications in the treatment of cancer, neurological disorders, and metabolic disorders.

Applications De Recherche Scientifique

Rac-(1R,3S)-3-(3-methylfuran-2-amido)cyclopentane-1-carboxylic acid, cis has been studied for its potential therapeutic applications in a variety of areas. In preclinical studies, this compound has been demonstrated to possess anti-inflammatory, antioxidant, antifungal, and antimicrobial effects. In addition, this compound has been shown to have potential therapeutic applications in the treatment of cancer, neurological disorders, and metabolic disorders. This compound has also been studied for its potential use as an adjuvant in vaccines, as a neuroprotective agent, and as a potential treatment for neurodegenerative diseases.

Mécanisme D'action

The mechanism of action of rac-(1R,3S)-3-(3-methylfuran-2-amido)cyclopentane-1-carboxylic acid, cis is not fully understood. However, the compound has been shown to interact with a variety of targets, including the 5-HT1A receptor, the 5-HT2A receptor, and the mu-opioid receptor. This compound has also been shown to inhibit the enzyme cyclooxygenase-2 (COX-2), which is involved in the production of pro-inflammatory mediators. In addition, this compound has been demonstrated to inhibit the activity of nitric oxide synthase (NOS), which is involved in the production of nitric oxide, a key player in the inflammatory response.
Biochemical and Physiological Effects
This compound has been demonstrated to possess a broad range of biological activities, including anti-inflammatory, antioxidant, antifungal, and antimicrobial effects. In addition, this compound has been shown to have potential therapeutic applications in the treatment of cancer, neurological disorders, and metabolic disorders. This compound has also been studied for its potential use as an adjuvant in vaccines, as a neuroprotective agent, and as a potential treatment for neurodegenerative diseases.

Avantages Et Limitations Des Expériences En Laboratoire

The advantages of using rac-(1R,3S)-3-(3-methylfuran-2-amido)cyclopentane-1-carboxylic acid, cis in laboratory experiments include its low cost and its availability in bulk quantities. In addition, this compound is relatively stable and can be stored at room temperature for extended periods of time. The main limitation of using this compound in laboratory experiments is its low solubility in water, which can make it difficult to use in certain types of experiments.

Orientations Futures

The potential therapeutic applications of rac-(1R,3S)-3-(3-methylfuran-2-amido)cyclopentane-1-carboxylic acid, cis are still being explored. Future research should focus on the development of more effective and specific formulations of this compound for the treatment of various diseases. In addition, further research should be conducted to investigate the mechanism of action of this compound and to identify novel targets for its therapeutic applications. Finally, additional research should be conducted to evaluate the safety and efficacy of this compound in clinical trials.

Méthodes De Synthèse

Rac-(1R,3S)-3-(3-methylfuran-2-amido)cyclopentane-1-carboxylic acid, cis can be synthesized using a variety of methods. The most common method is the condensation of 3-methylfuran-2-carboxylic acid with cyclopentanecarboxylic acid in the presence of an activating agent such as DCC (dicyclohexylcarbodiimide) or EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride). The reaction is typically carried out in an organic solvent such as dichloromethane or dichloroethane. The reaction conditions and the ratio of reactants can be adjusted to optimize the yield of the product.

Propriétés

{ "Design of the Synthesis Pathway": "The synthesis pathway for rac-(1R,3S)-3-(3-methylfuran-2-amido)cyclopentane-1-carboxylic acid, cis involves the conversion of commercially available starting materials into the target compound through a series of chemical reactions.", "Starting Materials": [ "3-methylfuran-2-carboxylic acid", "cyclopentadiene", "methylamine", "acetic anhydride", "sodium hydroxide", "hydrochloric acid", "sodium chloride", "sodium bicarbonate", "sodium sulfate", "magnesium sulfate", "ethyl acetate", "methanol", "water" ], "Reaction": [ "Step 1: Preparation of cyclopentadiene-3-carboxylic acid", "Cyclopentadiene is treated with acetic anhydride and sodium acetate to form cyclopentadiene-3-acetate. This is then hydrolyzed with sodium hydroxide to yield cyclopentadiene-3-carboxylic acid.", "Step 2: Preparation of 3-methylfuran-2-carboxylic acid", "3-methylfuran-2-carboxylic acid is synthesized from 3-methylfuran-2-carboxaldehyde through a Grignard reaction with magnesium and ethyl acetate followed by acid hydrolysis.", "Step 3: Preparation of 3-methylfuran-2-amido-cyclopentadiene-3-carboxylic acid", "3-methylfuran-2-carboxylic acid is reacted with methylamine in the presence of sodium bicarbonate to form 3-methylfuran-2-amidoacetate. This is then treated with cyclopentadiene-3-carboxylic acid in the presence of sodium hydroxide to yield 3-methylfuran-2-amido-cyclopentadiene-3-carboxylic acid.", "Step 4: Racemization of 3-methylfuran-2-amido-cyclopentadiene-3-carboxylic acid", "The final step involves the racemization of 3-methylfuran-2-amido-cyclopentadiene-3-carboxylic acid to yield rac-(1R,3S)-3-(3-methylfuran-2-amido)cyclopentane-1-carboxylic acid, cis. This is achieved by treating the compound with hydrochloric acid and sodium chloride followed by neutralization with sodium bicarbonate and drying with sodium sulfate." ] }

1822230-27-2

Formule moléculaire

C12H15NO4

Poids moléculaire

237.3

Pureté

95

Origine du produit

United States

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.